

physical and chemical properties of Spiro[2.2]pentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Spiro[2.2]pentane-1-carboxylic Acid

Cat. No.: B1275520

[Get Quote](#)

An In-Depth Technical Guide to **Spiro[2.2]pentane-1-carboxylic Acid**: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements is paramount. Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, have emerged as particularly valuable motifs. Their inherent rigidity and defined exit vectors provide a powerful tool for medicinal chemists to explore new chemical space and optimize drug-like properties.^{[1][2]} Among these, the highly strained spiro[2.2]pentane framework represents a fascinating and underutilized building block.

This technical guide provides a comprehensive overview of **Spiro[2.2]pentane-1-carboxylic acid**, a key derivative of this unique scaffold. The presence of the carboxylic acid functionality offers a versatile handle for a wide range of chemical transformations, making it an attractive starting point for the synthesis of more complex molecules.^[3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications of this intriguing compound.

Physicochemical and Spectroscopic Properties

Spiro[2.2]pentane-1-carboxylic acid is a white solid organic compound that serves as a versatile intermediate in various synthetic pathways.^[3] While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized and predicted based on its structure and data from chemical suppliers and computational models.

Physical Properties

A summary of the known and predicted physical properties of **Spiro[2.2]pentane-1-carboxylic acid** is presented in the table below. It is important to note that some of these values are computationally predicted and should be confirmed experimentally.

Property	Value	Source
Molecular Formula	C ₆ H ₈ O ₂	[4][5]
Molecular Weight	112.13 g/mol	[4][5]
CAS Number	17202-64-1	[4][5]
Appearance	White solid	[3]
Boiling Point (Predicted)	202.26 °C	[6]
Density (Predicted)	1.2 g/cm ³	[6]
Solubility	Soluble in water, alcohols, and ethers	[7]
pKa (Estimated)	~4.5 - 5.0	Inferred from typical alkyl carboxylic acids
LogP (Predicted)	0.8711	[5]

Spectroscopic Characterization (Anticipated)

Experimental spectra for **Spiro[2.2]pentane-1-carboxylic acid** are not readily available in the public domain. However, based on its structure and general principles of spectroscopy, the following characteristics can be anticipated:

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the highly strained and symmetric nature of the spiro[2.2]pentane core. The cyclopropyl protons would likely appear in the upfield region, typically between 0.5 and 1.5 ppm. The proton on the carbon bearing the carboxylic acid would be shifted downfield. The carboxylic acid proton itself would appear as a broad singlet at a chemical shift greater than 10 ppm, and its position would be dependent on the solvent and concentration.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals for the spiro carbon, the cyclopropyl carbons, and the carboxyl carbon. The highly strained cyclopropyl carbons are expected to resonate at unusually high field. The carbonyl carbon of the carboxylic acid would appear significantly downfield, typically in the range of 170-185 ppm.[8]
- Infrared (IR) Spectroscopy: The IR spectrum of **Spiro[2.2]pentane-1-carboxylic acid** is expected to exhibit the characteristic absorptions of a carboxylic acid.[9] A very broad O-H stretching band would be observed from approximately 2500 to 3300 cm⁻¹.[8] A strong and sharp carbonyl (C=O) stretching absorption should appear between 1710 and 1760 cm⁻¹.[8] A C-O stretching band is also expected in the region of 1210-1320 cm⁻¹.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak. Common adducts observed in mass spectrometry for a molecule of this nature would include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[10]

Synthesis of **Spiro[2.2]pentane-1-carboxylic Acid**

While several methods for the synthesis of polysubstituted spiropentanes have been reported, a detailed, optimized protocol for the parent **Spiro[2.2]pentane-1-carboxylic acid** is not readily available.[11][12] The synthesis of such highly strained systems often involves carbene addition to methylenecyclopropanes or related strategies.[13] Below is a proposed synthetic workflow based on established chemical principles for constructing the spiropentane core, followed by functional group manipulation.

Proposed Synthetic Protocol

This proposed synthesis involves the cyclopropanation of a suitable methylenecyclopropane precursor, followed by oxidation to the desired carboxylic acid.

Step 1: Synthesis of a Methylenecyclopropane Precursor

A suitable starting material, such as a methylenecyclopropane bearing an ester group, would first be synthesized. This can be achieved through various established methods in organic synthesis.

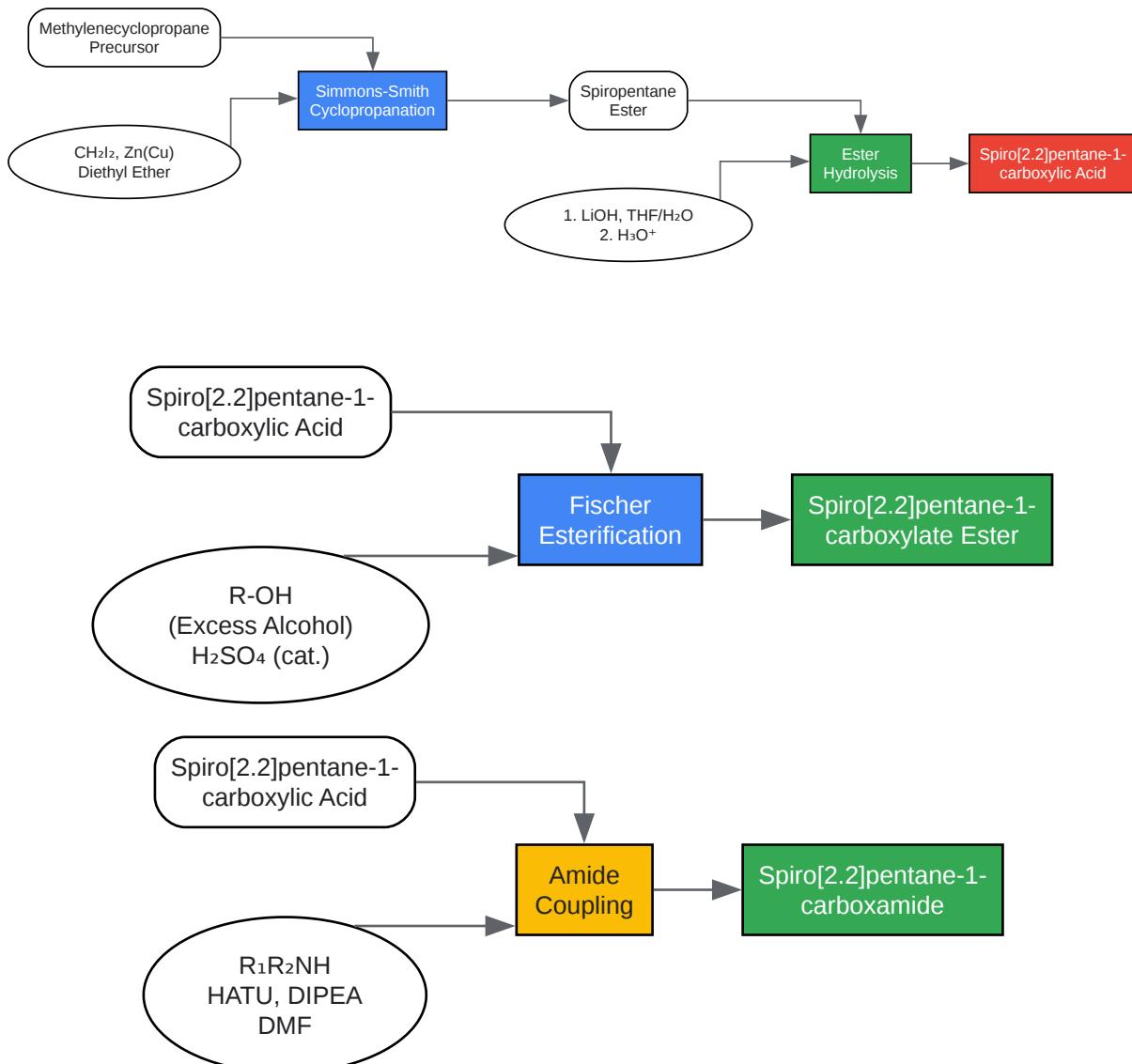
Step 2: Simmons-Smith Cyclopropanation

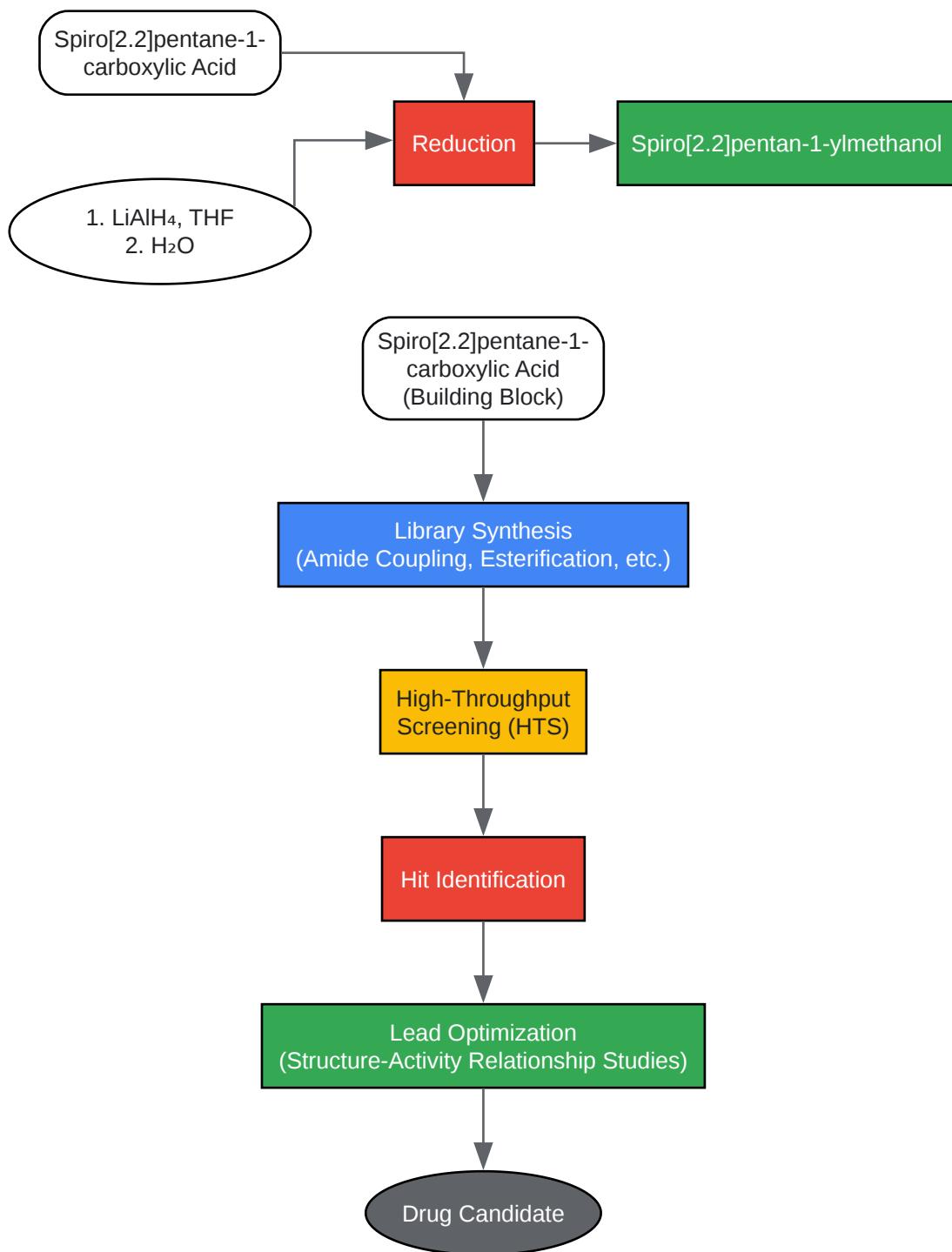
The methylenecyclopropane precursor is then subjected to a Simmons-Smith or a related cyclopropanation reaction to form the spiro[2.2]pentane ring system.

- Reagents and Conditions:
 - Methylenecyclopropane precursor (1 equivalent)
 - Diiodomethane (CH_2I_2) (2-3 equivalents)
 - Zinc-Copper couple ($\text{Zn}(\text{Cu})$) (2-3 equivalents)
 - Anhydrous diethyl ether or dichloromethane as solvent
 - Inert atmosphere (Nitrogen or Argon)
 - Reaction is typically run at room temperature or with gentle heating.
- Procedure:
 - To a suspension of the $\text{Zn}(\text{Cu})$ couple in the chosen anhydrous solvent under an inert atmosphere, add the diiodomethane.
 - Gently heat the mixture to initiate the formation of the carbenoid reagent.
 - Cool the reaction mixture and add a solution of the methylenecyclopropane precursor in the same solvent dropwise.
 - Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC).

- Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
- Purify the resulting spiropentane ester by column chromatography.

Step 3: Hydrolysis to **Spiro[2.2]pentane-1-carboxylic Acid**


The ester obtained from the cyclopropanation step is then hydrolyzed to the final carboxylic acid.


- Reagents and Conditions:

- Spiropentane ester (1 equivalent)
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (excess)
- A mixture of tetrahydrofuran (THF) and water as the solvent
- Reaction is typically stirred at room temperature.

- Procedure:

- Dissolve the spiropentane ester in a mixture of THF and water.
- Add an aqueous solution of LiOH or NaOH and stir the mixture vigorously at room temperature until the hydrolysis is complete (monitored by TLC).
- Remove the THF under reduced pressure.
- Acidify the remaining aqueous solution to a pH of ~2 with a dilute acid (e.g., 1M HCl).
- Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **Spiro[2.2]pentane-1-carboxylic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinfo.com [nbinfo.com]
- 4. Spiro[2.2]pentane-1-carboxylic Acid | C6H8O2 | CID 4379475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Spiro[2.2]pentane-1-carboxylic Acid (17202-64-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. Spiro[2.2]pentane-1-carboxylic acid | 17202-64-1 | SAA20264 [biosynth.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. PubChemLite - Spiro[2.2]pentane-1-carboxylic acid (C6H8O2) [pubchemlite.lcsb.uni.lu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of Spiro[2.2]pentane-1-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275520#physical-and-chemical-properties-of-spiro-2-2-pentane-1-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com